molecular formula C24H23ClN2O3 B2508718 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide CAS No. 1203117-90-1

2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide

Cat. No.: B2508718
CAS No.: 1203117-90-1
M. Wt: 422.91
InChI Key: RBEZUTYLMJXDPJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-isopropylphenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminophenylbenzamide under basic conditions to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(2-(4-methylphenoxy)acetamido)phenyl)benzamide
  • 2-chloro-N-(2-(2-(4-ethylphenoxy)acetamido)phenyl)benzamide
  • 2-chloro-N-(2-(2-(4-tert-butylphenoxy)acetamido)phenyl)benzamide

Uniqueness

2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-N-[2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-16(2)17-11-13-18(14-12-17)30-15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEZUTYLMJXDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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